Solid-State Handling Advantage Over Analogs
The melting point (mp) of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a critical differentiator from its lower-molecular-weight analogs. This compound exists as a solid with a defined mp of 148–150 °C . In contrast, the unsubstituted core, 7H-pyrrolo[2,3-d]pyrimidin-4-amine, and shorter-chain N-alkyl derivatives (e.g., N-methyl, N-ethyl) are often oils or low-melting solids at room temperature, which can complicate accurate weighing, long-term storage, and formulation into solid dosage forms for in vivo studies. The hexyl chain increases both molecular weight and intermolecular van der Waals forces, leading to a higher melting point and more robust solid-state properties. This translates directly to improved ease of handling, more precise gravimetric dispensing, and greater stability against degradation during storage, which are key considerations for procurement and compound management workflows.
| Evidence Dimension | Melting Point (Physical State at RT) |
|---|---|
| Target Compound Data | 148–150 °C (Solid) |
| Comparator Or Baseline | N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and N-ethyl analogs |
| Quantified Difference | Target is a solid with a melting point >100 °C; comparators are often oils or low-melting solids at room temperature. |
| Conditions | Standard laboratory conditions (20–25 °C) |
Why This Matters
Improved solid-state properties facilitate more accurate and reproducible compound handling in a research setting.
